molecular formula C12H11F3O2 B1444094 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- CAS No. 1466429-90-2

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)-

Cat. No.: B1444094
CAS No.: 1466429-90-2
M. Wt: 244.21 g/mol
InChI Key: XIPYAACACPGZOW-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- is a synthetic organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a trifluoroethoxy group attached to the naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- typically involves the reaction of a naphthalenone derivative with a trifluoroethanol reagent under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are also employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 3,4-dihydro-5-methoxy-: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    1(2H)-Naphthalenone, 3,4-dihydro-5-ethoxy-: Contains an ethoxy group instead of a trifluoroethoxy group.

Uniqueness

The presence of the trifluoroethoxy group in 1(2H)-Naphthalenone, 3,4-dihydro-5-(2,2,2-trifluoroethoxy)- imparts unique chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)7-17-11-6-2-3-8-9(11)4-1-5-10(8)16/h2-3,6H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPYAACACPGZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OCC(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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